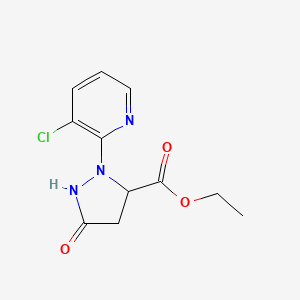
Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, ethyl 2-(3-chloropyridin-2-yl)-5-oxo-pyrazolidine-3-carboxylate can be produced from ethyl 3-bromo-l- (3-chloropyridin-2-yl)-4,5- dihydro-lH-pyrazole-5-carboxylate through an oxidation reaction in an acetonitrile system .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, Ethyl 2-(3-chloropyridin-2-yl)acetate has a molecular formula of C9H10ClNO2 and a molecular weight of 199.63 g/mol .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the conversion of the hydrazine moiety in 2-hydrazinobenzothiazole to the pyrazole ring and further functionalization of the latter was realized .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, Ethyl 2-(3-chloropyridin-2-yl)acetate has a molecular weight of 199.63 g/mol, a XLogP3-AA of 1.7, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 4 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate is an important intermediate in the synthesis of various compounds. For instance, it is used in the synthesis of chlorantraniliprole, a pesticide, as demonstrated by a study by Ju (2014) where an expedient route for pyrazole synthesis was described using this compound as a starting material (Yeming Ju, 2014).
- The chemical structure of this compound also allows for various intermolecular interactions. Hu et al. (2011) reported its by-product in a study, highlighting intermolecular hydrogen-bonding associations and short intermolecular Cl⋯Cl interactions (Zhiyong Hu et al., 2011).
Application in Pesticide Synthesis
- The synthesis of Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate plays a crucial role in producing insecticides like chlorantraniliprole. This is evidenced by the work of Zhi-li (2007), who presented a promising industrial route for the synthesis of an important intermediate for chlorantraniliprole, showcasing its potential in pesticide development (Lan Zhi-li, 2007).
Research in Organic Chemistry
- The compound is used in organic synthesis and transformations, as explored in studies by various researchers. For example, Mikhed’kina et al. (2009) investigated its reaction with substituted hydrazines in different solvents (E. I. Mikhed’kina et al., 2009).
- It is also involved in the synthesis of pyrazole derivatives, as demonstrated by Lebedˈ et al. (2012), where its selective cyclocondensation with 1,3-dicarbonyl compounds was explored (P. S. Lebedˈ et al., 2012).
Industrial Applications
- The compound's relevance in industrial chemistry, particularly in the synthesis of pesticides and insecticides, is noteworthy. Ji Ya-fei (2009) discussed its role in synthesizing key intermediates for chlorantraniliprole (Ji Ya-fei, 2009).
Biological and Pharmaceutical Research
- In the context of pharmaceutical research, the compound serves as a building block for various bioactive molecules. A study by Spoorthy et al. (2021) explored its use in synthesizing compounds with anti-microbial activity (YN Spoorthy et al., 2021).
- Additionally, Gaber et al. (2021) synthesized derivatives of this compound and evaluated their anticancer activity against the breast cancer MCF-7 cell line (A. Gaber et al., 2021).
Mécanisme D'action
Target of Action
It’s known that this compound is used in the synthesis of certain anthranilamide compounds that are of interest as insecticides .
Mode of Action
It’s known that this compound is an intermediate in the production of certain anthranilamide compounds .
Biochemical Pathways
It’s known that this compound is involved in the synthesis of certain anthranilamide compounds .
Pharmacokinetics
It’s known that this compound is used in the synthesis of certain anthranilamide compounds .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O3/c1-2-18-11(17)8-6-9(16)14-15(8)10-7(12)4-3-5-13-10/h3-5,8H,2,6H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGIBEMOOVJUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)NN1C2=C(C=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201179032 | |
| Record name | Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201179032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate | |
CAS RN |
500011-88-1 | |
| Record name | Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500011-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201179032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyrazolidinecarboxylic acid, 2-(3-chloro-2-pyridinyl)-5-oxo-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

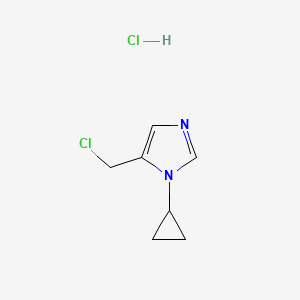
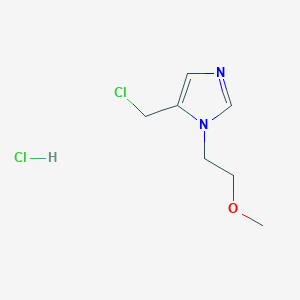



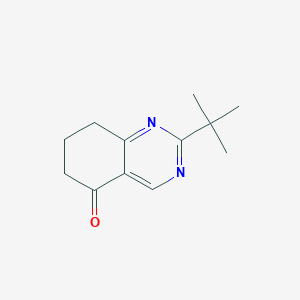





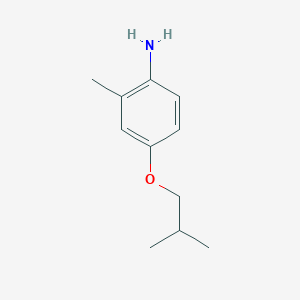
![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid](/img/structure/B3142200.png)
![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-cyanophenyl)carbamate](/img/structure/B3142206.png)